molecular formula C25H23FN2O3 B2927684 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109232-44-0

8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2927684
CAS No.: 2109232-44-0
M. Wt: 418.468
InChI Key: NAGHCJHDWYJDBZ-UHFFFAOYSA-N
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Description

8-[3-(4-Fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is a structurally complex bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core. The molecule is functionalized at two critical positions:

  • 8-position: A benzoyl group substituted at the 3-position with a 4-fluorophenoxy moiety.
  • 3-position: A pyridin-4-yloxy group.

This compound is synthesized via methods analogous to those described in the literature, such as nucleophilic substitution or coupling reactions using intermediates like tert-butyl-protected azabicyclo derivatives (e.g., GP4 method in ). Analytical techniques like NMR, UPLC-MS, and HRMS are employed for structural confirmation.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3/c26-18-4-8-21(9-5-18)30-23-3-1-2-17(14-23)25(29)28-19-6-7-20(28)16-24(15-19)31-22-10-12-27-13-11-22/h1-5,8-14,19-20,24H,6-7,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHCJHDWYJDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)OC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and behavior. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical differences between the target compound and analogous derivatives:

Key Observations

Substituent Diversity: The 8-position in analogs varies widely, including sulfonamides (), benzyl groups (), and alkyl chains (). The target’s 3-(4-fluorophenoxy)benzoyl group is unique, combining aromatic and electron-withdrawing fluorine for enhanced π-π stacking and metabolic stability. At the 3-position, pyridin-4-yloxy (target) contrasts with phenoxy, triazolyl, or chlorophenyl groups in analogs. The pyridyl moiety may improve solubility via hydrogen bonding.

Synthetic Strategies :

  • The GP4 method (tert-butyl deprotection) is common for sulfonamide derivatives, while the target compound likely employs coupling reactions similar to those in (e.g., reflux with KI/K₂CO₃).

Physicochemical Properties: Fluorine atoms (e.g., in 4-fluorophenoxy or 4-fluorobenzyl) increase lipophilicity and membrane permeability. Sulfonamide and sulfonyl groups () enhance thermal stability and resistance to oxidation.

Structure-Activity Relationships (SAR): Fluorine Substitution: Fluorinated analogs (e.g., 22f in ) show improved binding to monoamine transporters, suggesting the target’s 4-fluorophenoxy group may optimize target engagement.

Biological Activity

The compound 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities, particularly in the field of neuropharmacology and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of 8-azabicyclo[3.2.1]octane derivatives, including the compound , primarily involves interactions with various neurotransmitter receptors and transporters. Key mechanisms include:

  • Kappa Opioid Receptor Antagonism : Research indicates that certain analogs exhibit potent antagonistic activity at kappa opioid receptors (KOR), which are implicated in pain modulation and mood regulation .
  • Dopamine Transporter Inhibition : Some derivatives show selective binding and inhibition at the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain, thus influencing dopaminergic signaling pathways relevant to conditions like Parkinson's disease .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Anti-Parkinsonian Activity : Studies have demonstrated that compounds within this class can significantly enhance dopamine levels in animal models, suggesting potential utility in treating Parkinson's disease .
  • CNS Penetration : The structural modifications in this compound enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the bicyclic scaffold can significantly alter biological activity:

CompoundKappa Receptor IC50 (nM)DAT IC50 (nM)SERT/DAT Ratio
This compoundTBDTBDTBD
Analog A774.01060
Analog B203.91358

Note: TBD indicates values that require further investigation or are not yet available.

Study on Anti-Parkinsonian Activity

In a study investigating the anti-Parkinsonian effects of various 8-azabicyclo[3.2.1]octane derivatives, it was found that certain compounds significantly reduced catatonic responses induced by chlorpromazine in mice models. Compounds B and E demonstrated notable efficacy, enhancing dopamine levels and reducing tremors associated with Parkinson's disease symptoms .

Kappa Opioid Receptor Antagonism

Another study highlighted the development of a series of benzamide derivatives based on the 8-azabicyclo[3.2.1]octane scaffold, which showed potent and selective antagonism at kappa opioid receptors with good brain exposure. The most promising analog exhibited an IC50 value of 20 nM against KOR, demonstrating its potential for therapeutic applications in pain management and mood disorders .

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